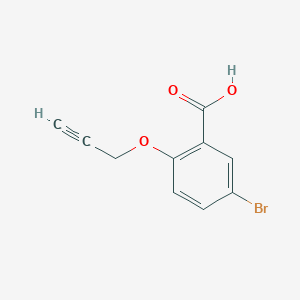

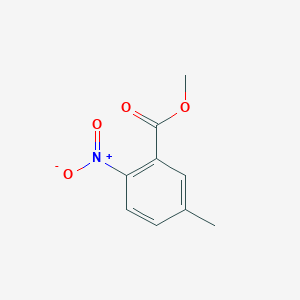

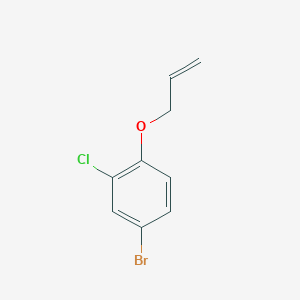

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo-substituted benzoic acid derivatives, which are structurally related to the compound . These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of bromo-substituted benzoic acids and their derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid involves a four-step process starting from commercially available precursors . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is achieved through a six-step process, demonstrating the complexity and the multi-step nature of synthesizing such compounds . These methods often involve steps like nitration, hydrolysis, and bromination, which could be relevant for the synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids is characterized by the presence of a bromine atom on the benzene ring, which can significantly influence the reactivity and properties of the molecule. The papers discuss the characterization of these molecules using techniques such as NMR, FT-IR, and XRD . These techniques provide information about the functional groups present and the overall geometry of the molecule, which in the case of metal complexes, is often octahedral .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzoic acids is highlighted in their ability to form complexes with metals. For example, 5-bromoanthranilic acid is used to form chelates with transition metals, resulting in a 2:1 ligand-to-metal stoichiometry . The presence of the bromine atom can also facilitate further chemical transformations, such as the formation of azo compounds or the interaction with secondary amines to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids are influenced by their molecular structure. The presence of substituents like bromine atoms and methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers describe the use of various analytical techniques to determine these properties, including elemental analysis, measurement of electrical conductivity, and magnetic susceptibility . Additionally, the crystal structures of related compounds are analyzed to understand the intermolecular interactions that dictate the solid-state properties .

Propiedades

IUPAC Name |

5-bromo-2-prop-2-ynoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSDQLLVGLEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392308 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

CAS RN |

62176-25-4 |

Source

|

| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)